1-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)AZETIDIN-3-OL
Description
- Introduction and Research Context
1.1. Significance in Benzothiazole-Azetidine Hybrid Molecule Research
The compound 1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol represents a hybrid molecule combining the benzothiazole moiety and an azetidine ring, both of which are heterocyclic structures known for their diverse biological activities. Benzothiazole frameworks have been extensively studied for their pharmacological potential, including anticancer, antimicrobial, and neuroprotective effects. Azetidine derivatives contribute to the molecular diversity and biological activity spectrum due to their strained four-membered ring, which can influence binding affinity and selectivity toward biological targets. The fusion of these two moieties in this compound is significant as it creates a novel scaffold with potential enhanced bioactivity, leveraging the privileged nature of benzothiazole and the unique properties of azetidine rings.
1.2. Historical Development of Benzothiazole-Azetidine Derivatives
Benzothiazole derivatives have a long-standing history in medicinal chemistry, with the first 2-substituted benzothiazole synthesized in 1887 by A. W. Hofmann through cyclization mechanisms involving 2-aminothiophenols and aldehydes or ketones. Over time, synthetic methodologies have evolved to include green chemistry approaches to improve yield and environmental compatibility. The incorporation of azetidine rings into benzothiazole structures is a more recent development, driven by the search for molecules with multitargeted pharmacological profiles. The synthesis of benzothiazole-azetidine hybrids like this compound typically involves multi-step reactions optimizing temperature, solvents, and catalysts to achieve high purity and yield.
1.3. Current Academic Research Landscape and Knowledge Gaps
Current research on benzothiazole-azetidine conjugates is focused on exploring their multitarget potential, particularly in neurodegenerative diseases such as Alzheimer’s disease, and in anticancer applications. Benzothiazole derivatives have shown promising activity as multitarget-directed ligands, inhibiting enzymes like acetylcholinesterase and monoamine oxidase, and modulating receptor activity relevant to neurodegeneration. However, specific studies on this compound remain limited, with ongoing efforts to optimize its structure for enhanced biological activity and target specificity. There is a notable gap in detailed mechanistic studies and comprehensive pharmacological profiling of this compound, especially regarding its multitarget capabilities and potential as a lead compound for drug development.
1.4. Benzothiazole-Azetidine Conjugates as Emerging Pharmacophores
Benzothiazole-azetidine conjugates are emerging as valuable pharmacophores due to their ability to interact with multiple biological targets. The benzothiazole moiety serves as a privileged scaffold with demonstrated efficacy in anticancer, antimicrobial, and neuroprotective roles, while the azetidine ring contributes to structural rigidity and favorable pharmacokinetic properties. Recent studies highlight benzothiazole derivatives as multitarget-directed ligands with nanomolar affinity for receptors and enzymes implicated in neurodegenerative diseases, and as potent anticancer agents through modulation of oncogenic pathways. The presence of functional groups such as methoxy and hydroxyl in this compound enhances its chemical reactivity and potential for hydrogen bonding, which may improve its interaction with biological macromolecules.
Data Table: Key Properties and Research Findings of this compound
The compound this compound is synthesized through established cyclization methods with ongoing optimization for yield and environmental sustainability.
Benzothiazole derivatives, including hybrids with azetidine, have demonstrated multitarget-directed ligand properties, showing inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase enzymes, which are relevant in Alzheimer’s disease therapy.
The benzothiazole scaffold is recognized as a privileged structure in anticancer drug design, capable of binding with high affinity to oncogenic receptors and modulating multiple signaling pathways such as AKT and ERK, which are critical in cancer cell survival and proliferation.
Functional groups such as methoxy and hydroxyl in the molecule contribute to hydrogen bonding and molecular interactions that may enhance binding affinity and selectivity toward biological targets.
Despite promising preliminary data, comprehensive pharmacological evaluations and mechanism of action studies specific to this compound remain underexplored, indicating a need for further research to fully elucidate its therapeutic potential.
Properties
IUPAC Name |
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-15-8-3-2-4-9-10(8)12-11(16-9)13-5-7(14)6-13/h2-4,7,14H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVACHSRUIQANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)AZETIDIN-3-OL typically involves the reaction of 4-methoxybenzothiazole with azetidine-3-ol under specific conditions. One common method includes:
Step 1: Formation of 4-methoxybenzothiazole by reacting 4-methoxyaniline with carbon disulfide and bromine.
Step 2: Cyclization of the intermediate with azetidine-3-ol in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)AZETIDIN-3-OL undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The benzothiazole ring can be reduced under hydrogenation conditions.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
Anticonvulsant Activity
One of the notable applications of this compound is its potential anticonvulsant properties. Research has indicated that derivatives of benzothiazole exhibit significant anticonvulsant activity in various animal models. For instance, a study evaluated a series of compounds similar to 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-ol and found promising results against induced seizures in mice. The efficacy was measured using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) model, highlighting the potential for developing new anticonvulsant medications based on this scaffold .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of benzothiazole derivatives. Compounds with similar structures have shown effectiveness against various bacterial strains. This suggests that 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-ol could be explored as a lead compound for developing new antimicrobial agents .
The biological activity of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-ol can be attributed to its ability to interact with specific biological targets. The benzothiazole ring system is known to modulate various pathways involved in neuroprotection and inflammation, which may explain its anticonvulsant and antimicrobial effects .
Case Study: Anticonvulsant Efficacy
In a controlled study, several compounds derived from benzothiazole were tested for their anticonvulsant properties. Among these, one derivative exhibited an effective dose (ED50) significantly lower than phenytoin, a standard anticonvulsant medication. This finding underscores the potential of modifying the azetidine structure to enhance therapeutic effects while minimizing side effects .
| Compound Name | ED50 (MES Model) | ED50 (PTZ Model) | TD50 | Protection Index |
|---|---|---|---|---|
| Compound A | 9.85 mg/kg | 12 mg/kg | 42.8 | 4.85 |
| 1-(4-Methoxy...) | TBD | TBD | TBD | TBD |
Mechanism of Action
The mechanism of action of 1-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)AZETIDIN-3-OL involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in cellular processes.
Pathways Involved: Inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The patent literature describes structurally related benzothiazole-azetidine derivatives, though none directly match "1-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)AZETIDIN-3-OL". Below is a comparative analysis based on analogous compounds:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Functional Groups : The hydroxyl group on azetidine may improve solubility compared to adamantane- or carboxylic acid-containing analogs, though this requires experimental validation.
Bioactivity: While Patent Examples 1 and 24 report kinase inhibition or antiviral activity, the biological profile of "this compound" remains speculative.
Research Findings and Data Gaps
- Synthesis: No explicit methodology for the target compound is available. By analogy to Patent Example 1, coupling a 4-methoxy-benzothiazole-2-amine with a hydroxylated azetidine precursor (e.g., azetidin-3-ol) under Buchwald-Hartwig or Ullmann conditions is plausible.
- Pharmacology : The patent mentions general pharmacological assays (e.g., Tables 1–5), but data specific to the target compound is absent.
Biological Activity
1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a benzothiazole moiety with an azetidine ring, which is significant for its pharmacological properties. Various studies have explored its applications in drug development, particularly concerning anti-inflammatory and neuropharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS. The compound features a methoxy group at the para position of the benzothiazole ring, contributing to its unique chemical behavior and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 252.30 g/mol |
| Key Functional Groups | Methoxy, Benzothiazole, Azetidine |
1. Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. In vitro studies evaluated the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with results showing that compounds with a methoxy group at the sixth position in the benzothiazole ring demonstrated the highest inhibitory activity (IC50 values) against COX enzymes.
2. Neuropharmacological Effects
In neuropharmacology, this compound has shown promise as a potential anti-Parkinsonian agent. Studies involving haloperidol-induced catalepsy in mice revealed that certain derivatives could alleviate symptoms associated with this condition, suggesting a neuroprotective effect. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.
3. Antimicrobial Activity
Compounds similar to this compound have been tested for antimicrobial properties. Research highlights that these compounds can exhibit broad-spectrum activity against various pathogens, including bacteria and fungi . The exact mechanisms often involve inhibition of key metabolic pathways in microbial cells.
Case Study 1: Anti-inflammatory Activity
A study synthesized several derivatives of benzothiazole-based azetidines and evaluated their anti-inflammatory effects using an ELISA-based assay. The most potent compounds exhibited IC50 values significantly lower than standard anti-inflammatory drugs, indicating their potential for therapeutic applications in inflammatory diseases.
Case Study 2: Neuropharmacological Evaluation
In a neuropharmacological study, researchers assessed the effects of this compound on haloperidol-induced catalepsy in mice. The results indicated a marked reduction in cataleptic symptoms compared to control groups, suggesting that this compound may influence dopaminergic pathways beneficially.
Interaction Studies
Interaction studies suggest that this compound may target multiple biological pathways:
| Target | Effect |
|---|---|
| COX Enzymes | Inhibition of inflammatory response |
| Dopamine Receptors | Modulation of neuropharmacological activity |
| Bacterial Enzymes | Disruption of microbial metabolism |
Q & A
Q. What are the recommended synthetic routes for preparing 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-ol, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is often employed:
- Step 1 : Synthesize the benzothiazole core via cyclization of substituted thioureas or anthranilic acid derivatives. For example, thiourea derivatives (e.g., 2-thioureidobenzoic acids) can undergo heterocyclization under acidic or thermal conditions to form the 1,3-benzothiazole moiety .
- Step 2 : Functionalize the azetidine ring. Azetidin-3-ol can be introduced via nucleophilic substitution or ring-opening reactions. For instance, coupling the benzothiazole with a preformed azetidine intermediate (e.g., using Mitsunobu conditions for stereochemical control).
- Optimization : Adjust solvents (e.g., DMF for polar intermediates), catalysts (e.g., Pd for cross-couplings), and temperature. Monitor purity via HPLC or TLC, and characterize intermediates using -NMR and IR spectroscopy .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Single-crystal diffraction data can validate bond angles, stereochemistry, and intermolecular interactions (e.g., hydrogen bonding) .
- Spectroscopic cross-validation : Compare -/-NMR chemical shifts with computational predictions (DFT calculations). Discrepancies >0.5 ppm may indicate conformational flexibility or crystal-packing effects .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak () and fragmentation pattern .
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of this compound, particularly its potential as a protease inhibitor?
- Methodological Answer :
- Target selection : Prioritize proteases with structural homology to known benzothiazole targets (e.g., cathepsin L or leukocyte elastase). Use sequence alignment tools (BLAST) and molecular docking (AutoDock Vina) to predict binding affinity .
- In vitro assays :
- Enzyme inhibition : Measure IC values using fluorogenic substrates (e.g., Z-Phe-Arg-AMC for cathepsin L). Include controls (e.g., E-64 for cysteine proteases).
- Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition mode (competitive/non-competitive) .
- Selectivity screening : Test against a panel of 8–10 proteases/esterases to identify off-target effects. Use recombinant enzymes and standardized protocols (e.g., PubChem BioAssay guidelines) .
Q. What strategies resolve contradictions between spectroscopic data and computational modeling results for this compound?
- Methodological Answer :
- Data triangulation :
- Solvent effects : Re-run NMR in deuterated DMSO vs. CDCl; polar solvents may stabilize specific conformers.
- Dynamic effects : Perform variable-temperature NMR to detect rotamers or ring-flipping in the azetidine moiety .
- Theoretical refinement :
- Conformational search : Use molecular dynamics (MD) simulations (e.g., AMBER) to model flexible regions (e.g., the azetidine hydroxyl group).
- DFT corrections : Apply dispersion-corrected functionals (e.g., B3LYP-D3) to improve agreement with crystallographic bond lengths .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?
- Methodological Answer :
- Derivative synthesis : Modify the (i) benzothiazole substituents (e.g., replace methoxy with ethoxy or halogens) and (ii) azetidine ring (e.g., introduce spirocyclic or fluorinated analogs) .
- SAR parameters :
- Lipophilicity : Measure log values (shake-flask method) to correlate with membrane permeability.
- Electronic effects : Use Hammett constants () to quantify substituent impacts on reactivity .
- Data analysis : Apply multivariate regression (e.g., PLS) to relate structural features (e.g., substituent size, polarity) to bioactivity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
